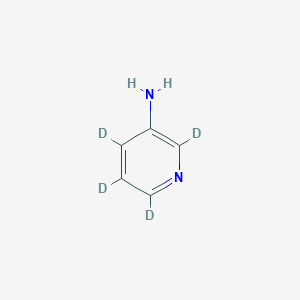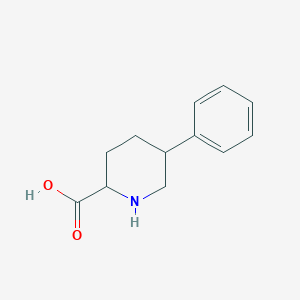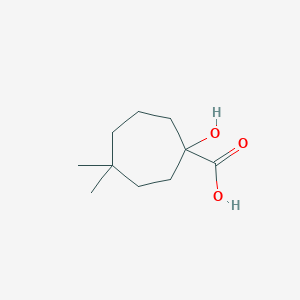
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 It is a cycloalkane derivative, characterized by a seven-membered ring with a hydroxyl group and a carboxylic acid group attached to the same carbon atom
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid typically involves the following steps:
Cycloheptane Formation: The initial step involves the formation of the cycloheptane ring. This can be achieved through various methods, including the cyclization of linear precursors or the ring expansion of smaller cycloalkanes.
Introduction of Functional Groups: The hydroxyl and carboxylic acid groups are introduced through specific reactions. For example, the hydroxyl group can be added via hydroboration-oxidation, while the carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may modulate metabolic pathways, signaling cascades, or other biochemical processes, depending on its specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid: A six-membered ring analog with similar functional groups.
1-Hydroxy-4,4-dimethylcyclooctane-1-carboxylic acid: An eight-membered ring analog with similar functional groups.
Uniqueness: The seven-membered ring structure of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid provides unique steric and electronic properties, making it distinct from its six- and eight-membered ring counterparts.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2)4-3-5-10(13,7-6-9)8(11)12/h13H,3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
JKRCNUZDADSHOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(CC1)(C(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
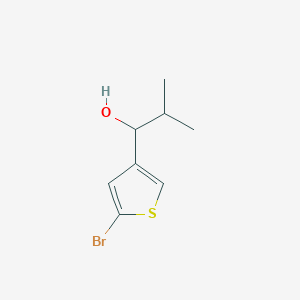
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
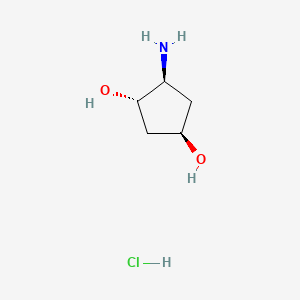
![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)
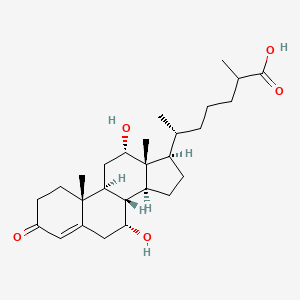
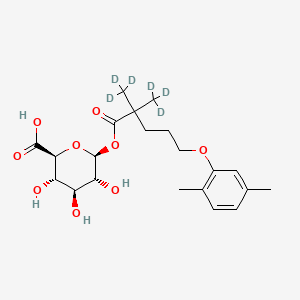
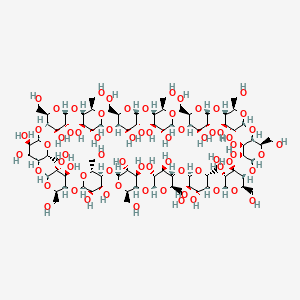
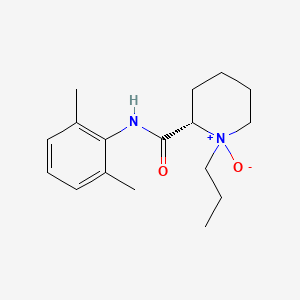
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
